Z-Thr-otbu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

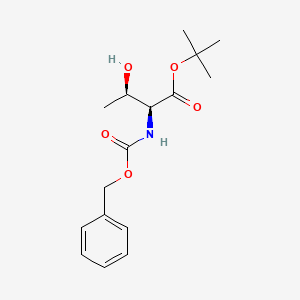

Structure

3D Structure

Properties

Molecular Formula |

C16H23NO5 |

|---|---|

Molecular Weight |

309.36 g/mol |

IUPAC Name |

tert-butyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |

InChI |

InChI=1S/C16H23NO5/c1-11(18)13(14(19)22-16(2,3)4)17-15(20)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)/t11-,13+/m1/s1 |

InChI Key |

ZRQUTSHDNGTITM-YPMHNXCESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Z-Thr(tBu)-OtBu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-Thr(tBu)-OtBu, a crucial building block in peptide synthesis. We will delve into its chemical identity, physical and chemical properties, detailed synthesis protocols, and its application in the construction of complex peptide structures.

Chemical Identity and Properties

The abbreviation "Z-Thr-otbu" most commonly refers to N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester . This compound is a derivative of the amino acid L-threonine, where the amine group, the side-chain hydroxyl group, and the carboxylic acid group are all protected.

-

Z (Benzyloxycarbonyl): This protecting group on the N-terminus prevents unwanted reactions of the amine group during peptide coupling.

-

(tBu) (tert-butyl): The hydroxyl group on the threonine side chain is protected by a tert-butyl group to prevent side reactions.

-

OtBu (tert-butyl ester): The C-terminal carboxylic acid is protected as a tert-butyl ester.

This trifunctional protection strategy makes Z-Thr(tBu)-OtBu a valuable reagent for the precise and controlled synthesis of peptides.

Quantitative Data Summary

| Property | Value | Reference |

| Full Chemical Name | N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester | |

| Synonyms | Z-Thr(tBu)-OtBu, CBZ-Thr(tBu)-OtBu | [1] |

| CAS Number | 14437-51-5 | [1][2] |

| Molecular Formula | C20H31NO5 | [2] |

| Molecular Weight | 365.46 g/mol | [2] |

| Predicted Boiling Point | 472.2 ± 45.0 °C | [1] |

| Predicted Density | 1.064 ± 0.06 g/cm3 | [1] |

Synthesis of Z-Thr(tBu)-OtBu

Conceptual Synthesis Protocol:

-

Esterification of the Carboxylic Acid: The carboxylic acid of N-Cbz-L-threonine is first converted to its tert-butyl ester. This can be achieved by reacting N-Cbz-L-threonine with isobutylene in the presence of a strong acid catalyst.

-

Protection of the Hydroxyl Group: The hydroxyl group of the resulting this compound is then protected using a tert-butylating agent, such as tert-butyl 2,2,2-trichloroacetimidate, under appropriate reaction conditions.

-

Purification: The final product, Z-Thr(tBu)-OtBu, would then be purified using standard techniques such as column chromatography to yield the pure compound.

Application in Peptide Synthesis

Z-Thr(tBu)-OtBu is primarily used as a protected amino acid building block in solution-phase peptide synthesis. The "Z" protecting group is not commonly used in modern solid-phase peptide synthesis (SPPS), which typically employs Fmoc or Boc protecting groups for the N-terminus. However, the principles of its use in peptide elongation are analogous to those of other protected amino acids.

Experimental Protocol: Dipeptide Synthesis (Illustrative)

This protocol illustrates the general steps for the solution-phase synthesis of a dipeptide using Z-Thr(tBu)-OtBu.

-

Deprotection of the Coupling Partner: The N-terminal protecting group of another amino acid ester (e.g., H-Gly-OMe) is removed to expose the free amine.

-

Activation of Z-Thr(tBu)-OtBu: The carboxylic acid of Z-Thr(tBu)-OH (a related compound where the C-terminus is not protected) would be activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Coupling Reaction: The activated Z-Thr(tBu)-OH is then added to the deprotected amino acid ester. The reaction mixture is stirred at room temperature until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is then worked up to remove the coupling byproducts and unreacted reagents. The resulting protected dipeptide is purified by column chromatography.

-

Deprotection: The protecting groups (Z, tBu, and OtBu) on the final dipeptide can be removed under specific conditions to yield the free dipeptide. The Z group is typically removed by hydrogenolysis, while the tert-butyl groups are removed with a strong acid like trifluoroacetic acid (TFA).

Experimental Workflow and Signaling Pathway Visualization

Experimental Workflow: General Peptide Synthesis Cycle

The following diagram illustrates the general workflow for incorporating a protected amino acid like Z-Thr(tBu)-OtBu into a growing peptide chain during solution-phase synthesis.

Caption: General workflow for the incorporation of Z-Thr(tBu)-OH in solution-phase peptide synthesis.

Note on Signaling Pathways: There is no information in the searched literature to suggest that Z-Thr(tBu)-OtBu is directly involved in any biological signaling pathways. Its primary role is as a synthetic building block in the laboratory.

References

An In-depth Technical Guide to Z-Thr-o-tBu: Applications and Methodologies for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-alpha-Benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr-o-tBu), a critical protected amino acid derivative in synthetic chemistry. It is primarily utilized as a fundamental building block in the synthesis of peptides, particularly in solution-phase methodologies. This document will delve into its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data to aid researchers in its effective use.

Core Concepts: The Role of Protecting Groups in Peptide Synthesis

In peptide synthesis, the targeted formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another requires the temporary masking of other reactive functional groups to prevent unwanted side reactions. This is achieved through the use of "protecting groups".[1][2] Z-Thr-o-tBu is an example of a dually protected amino acid, where both the alpha-amino group and the side-chain hydroxyl group of threonine are rendered unreactive until their specific deprotection is desired.

The "Z" in Z-Thr-o-tBu stands for benzyloxycarbonyl (Cbz), a well-established protecting group for the α-amino group.[3] The "o-tBu" refers to a tert-butyl ether group protecting the hydroxyl (-OH) group in the threonine side chain.[3] This dual protection strategy allows for the selective deprotection of either the N-terminus (for chain elongation) or the side chain (for specific modifications), a concept known as orthogonal protection strategy.[4]

Chemical Properties and Data

A summary of the key chemical properties of Z-Thr-o-tBu is presented below.

| Property | Value | Reference |

| Chemical Name | N-alpha-Benzyloxycarbonyl-O-tert-butyl-L-threonine | [5] |

| Synonyms | Z-Thr(tBu)-OH | [5] |

| CAS Number | 16966-09-9 | [5] |

| Molecular Formula | C₁₆H₂₃NO₅ | [5] |

| Molecular Weight | 309.36 g/mol | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in many organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). |

Synthesis of Z-Thr-o-tBu

The synthesis of Z-Thr-o-tBu is a multi-step process starting from the amino acid L-threonine. A general synthetic pathway is outlined below.

Figure 1: General synthetic workflow for Z-Thr(o-tBu)-OH.

A specific experimental protocol for the final step, the saponification of the methyl ester to yield the final product, has been reported with a high yield.

Experimental Protocol: Synthesis of Z-Thr(tBu)-OH from Z-Thr(tBu)-OMe[5]

-

Reaction Setup: To a 2 L beaker, add Z-Thr(tBu)-OMe (169 g).

-

Solvent Addition: Add 300 mL of acetone and 600 mL of 1,2-dichloroethane.

-

pH Adjustment: Adjust the pH of the solution to 10-11 with a 1 M sodium hydroxide solution.

-

Reaction Monitoring: Monitor the reaction for completion using an appropriate technique (e.g., Thin Layer Chromatography).

-

Work-up:

-

Wash the reaction mixture once with 500 mL of ether.

-

Add 800 mL of ethyl acetate.

-

Adjust the pH to 2-3 with an aqueous citric acid solution.

-

Wash the organic phase with 300 mL of water, followed by 300 mL of saturated brine.

-

-

Isolation:

-

Dry the organic phase over 100 g of anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Add 500 mL of ether to the residue and dry to obtain Z-Thr(tBu)-OH.

-

Quantitative Data:

| Starting Material | Product | Yield |

| Z-Thr(tBu)-OMe (169 g) | Z-Thr(tBu)-OH (130 g) | 80.3%[5] |

Application in Peptide Synthesis: Peptide Coupling

The primary application of Z-Thr-o-tBu is as a building block in peptide synthesis. The carboxylic acid of Z-Thr-o-tBu is activated and then reacted with the free amino group of another amino acid or a growing peptide chain.

Figure 2: Workflow for a peptide coupling reaction using Z-Thr(o-tBu)-OH.

General Experimental Protocol: Peptide Coupling

-

Activation: Dissolve Z-Thr-o-tBu (1 equivalent) in a suitable solvent (e.g., DMF). Add a coupling agent such as HBTU (0.95 equivalents) and an additive like HOBt (1 equivalent), followed by a base, typically diisopropylethylamine (DIEA) (2 equivalents). Stir the mixture for a few minutes to allow for the formation of the activated ester.

-

Coupling: Add the activated Z-Thr-o-tBu solution to the resin-bound peptide with a free N-terminal amine. Agitate the reaction mixture for a period of 1-2 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative test indicates the absence of free primary amines and a successful coupling.

-

Washing: After the reaction is complete, wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

Quantitative Data and Considerations:

While a specific yield for a coupling reaction involving Z-Thr-o-tBu is highly sequence-dependent, several factors can influence the efficiency:

| Factor | Effect on Coupling Efficiency | Mitigation Strategies |

| Steric Hindrance | Threonine is known to be a "difficult" amino acid to couple due to the steric bulk of its side chain, which can lead to lower coupling yields.[1] | Use more potent coupling reagents (e.g., HATU, HCTU), increase reaction time, or perform a double coupling. |

| Racemization | The activation of the carboxylic acid can lead to epimerization at the alpha-carbon. However, the urethane-based Z-protecting group is known to suppress racemization.[6] | The use of additives like HOBt or HOAt can further minimize racemization. |

| Purity of Reagents | Impurities in the protected amino acid or solvents can lead to side reactions and lower yields. | Use high-purity reagents and anhydrous solvents. |

Deprotection Strategies

The selective removal of the Z and tBu protecting groups is crucial for the successful synthesis of the target peptide.

Cleavage of the Z (Benzyloxycarbonyl) Group

The Z group is typically removed by catalytic hydrogenolysis.

Figure 3: Deprotection of the Z-group via hydrogenolysis.

Experimental Protocol: Z-Group Cleavage

-

Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent like methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain the deprotected peptide.

Cleavage of the tert-Butyl (tBu) Ether Group

The tBu ether group is labile under acidic conditions.

Figure 4: Acidic cleavage of the tBu-ether protecting group.

Experimental Protocol: tBu-Group Cleavage

-

Reaction Setup: Treat the peptide containing the tBu-protected threonine with a strong acid, most commonly trifluoroacetic acid (TFA). A typical cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger to trap the released tert-butyl cations.

-

Reaction Time: Stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up: Remove the TFA by rotary evaporation or by precipitation of the peptide with cold diethyl ether. The crude peptide can then be purified by HPLC.

Conclusion

Z-Thr-o-tBu is a valuable reagent for peptide synthesis, offering a robust protection strategy for the threonine residue. Understanding the specific protocols for its synthesis, coupling, and deprotection, along with the quantitative aspects of these reactions, is essential for its successful application in the development of novel peptides and therapeutic agents. This guide provides the foundational knowledge and practical methodologies to aid researchers in this endeavor.

References

- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. Z-THR(TBU)-OH | 16966-09-9 [chemicalbook.com]

- 6. bachem.com [bachem.com]

An In-depth Technical Guide to Z-Thr(otbu)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine, commonly abbreviated as Z-Thr(tBu)-OH or Z-Thr-otbu. This compound is a critical reagent in the field of peptide chemistry, particularly in the synthesis of peptides for research and pharmaceutical development.

Core Molecular Data

Z-Thr(tBu)-OH is a derivative of the amino acid L-threonine. It is chemically modified with two protecting groups: a benzyloxycarbonyl (Z) group on the alpha-amino group and a tert-butyl (tBu) group on the side-chain hydroxyl group. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C16H23NO5 | [1] |

| Molecular Weight | 309.36 g/mol | [1] |

| CAS Number | 16966-09-9 | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2] |

Synthesis and Manufacturing

The synthesis of Z-Thr(tBu)-OH is a multi-step process that involves the protection of the amino and hydroxyl groups of L-threonine. A general procedure for the synthesis of (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid from its methyl ester precursor, z-Thr(tBu)-OMe, is outlined below.

A common method for the preparation of Z-Thr(tBu)-OH involves the hydrolysis of its corresponding methyl ester.

Starting Material: z-Thr(tBu)-OMe

-

Reaction Setup: z-Thr(tBu)-OMe (169 g) is added to a 2 L beaker containing 300 mL of acetone and 600 mL of 1,2-dichloroethane.[1]

-

pH Adjustment: The pH of the solution is adjusted to 10-11 with a 1 M sodium hydroxide solution to facilitate the hydrolysis of the methyl ester.[1]

-

Work-up: After the reaction is complete, it is washed with 500 mL of ether.[1] Ethyl acetate (800 mL) is then added, and the pH is adjusted to 2-3 with an aqueous citric acid solution.[1]

-

Extraction and Drying: The solution is washed sequentially with 300 mL of water and 300 mL of saturated brine.[1] The organic phase is then dried over 100 g of anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

-

Final Product Isolation: To the resulting residue, 500 mL of ether is added, and the mixture is dried to yield Z-Thr(tBu)-OH as a granular solid with a yield of approximately 80.3%.[1]

Experimental Protocols: Application in Peptide Synthesis

The primary application of Z-Thr(tBu)-OH is as a building block in peptide synthesis. It is particularly well-suited for solid-phase peptide synthesis (SPPS), a widely used technique for the stepwise assembly of peptides.

The following is a generalized protocol for the incorporation of a Z-Thr(tBu)-OH residue into a growing peptide chain on a solid support.

-

Resin Preparation: The synthesis begins with a solid support resin, typically polystyrene-based, to which the first amino acid of the desired peptide is attached.

-

Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed. In the context of Fmoc/tBu strategy, this is typically done using a base like piperidine.[3]

-

Activation and Coupling:

-

In a separate vessel, Z-Thr(tBu)-OH is pre-activated. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).

-

The activated Z-Thr(tBu)-OH is then added to the resin. The reaction results in the formation of a peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of Z-Thr(tBu)-OH.

-

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups on the resin, a capping step with a reagent like acetic anhydride may be performed.

-

Cycle Repetition: The deprotection, activation, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups (including the tBu group on threonine) are removed. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA). The Z-group at the N-terminus is usually removed by hydrogenolysis.

-

Purification: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Role in Signaling Pathways and Drug Development

It is important to clarify that Z-Thr(tBu)-OH itself is not directly involved in biological signaling pathways. Instead, it serves as a crucial building block for the synthesis of peptides.[] These synthetically produced peptides can then be used in a variety of research and drug development applications, including:

-

Probing Biological Processes: Synthesized peptides can be used as tools to study protein-protein interactions, enzyme-substrate relationships, and other cellular signaling events.

-

Therapeutic Agents: Many peptides have therapeutic properties and are developed as drugs for a wide range of diseases.[5]

-

Diagnostic Tools: Peptides can be designed to bind to specific biomarkers, making them useful in diagnostic assays.

The use of protected amino acids like Z-Thr(tBu)-OH is fundamental to ensuring the precise chemical structure of the final peptide, which is critical for its biological activity.

References

Synthesis of (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate, a valuable protected amino acid derivative frequently utilized in peptide synthesis and drug discovery. This document provides a comprehensive overview of a plausible synthetic pathway, detailed experimental protocols, and relevant quantitative data.

Synthetic Strategy

The synthesis of the target compound, also known as Z-Thr(tBu)-OtBu, can be efficiently achieved through a two-step process commencing from the commercially available O-tert-butyl-L-threonine. The strategy involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxylic acid moiety with a tert-butyl group. This approach ensures the selective formation of the desired product with high purity.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the key steps in the synthesis of (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) |

| 1 | N-Benzyloxycarbonylation | O-tert-butyl-L-threonine | (2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acid | Benzyl chloroformate, Sodium bicarbonate | Dioxane/Water | 85-95 |

| 2 | tert-Butyl Esterification | (2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acid | (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate | Di-tert-butyl dicarbonate, 4-(Dimethylamino)pyridine (DMAP), Pyridine | Dichloromethane | 80-90 |

Experimental Protocols

Step 1: Synthesis of (2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acid (Z-Thr(tBu)-OH)

Materials:

-

O-tert-butyl-L-threonine (1.0 eq)

-

Sodium bicarbonate (2.5 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve O-tert-butyl-L-threonine in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate to the solution and stir until it is completely dissolved.

-

Slowly add benzyl chloroformate dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

After the reaction is complete, as monitored by TLC, quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield (2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acid as a solid. The product can be further purified by recrystallization.

Step 2: Synthesis of (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate (Z-Thr(tBu)-OtBu)

Materials:

-

(2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc)₂O (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoic acid in anhydrous dichloromethane.

-

Add pyridine and 4-(dimethylamino)pyridine to the solution.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate.

Visualizations

Caption: Synthetic workflow for (2S,3r)-tert-butyl 2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate.

An In-depth Technical Guide to Cbz-O-tert-butyl-L-threonine tert-butyl ester and its Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Cbz-O-tert-butyl-L-threonine tert-butyl ester and its more commonly utilized derivatives in the field of peptide science. While focusing on the core compound, this guide also places a significant emphasis on the practical application of its analogs, such as Fmoc-O-tert-butyl-L-threonine, in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development.

Introduction to Protected Threonine Derivatives

Threonine, with its secondary hydroxyl group, is a crucial amino acid in many biologically active peptides. To prevent unwanted side reactions during peptide synthesis, this hydroxyl group, along with the α-amino and carboxyl groups, must be temporarily protected. The choice of protecting groups is critical for a successful synthesis strategy.

-

N-terminal Protection: The α-amino group is commonly protected with either a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, favored in modern solid-phase peptide synthesis (SPPS), or an acid-labile tert-Butyloxycarbonyl (Boc) group. The Carbobenzoxy (Cbz or Z) group, while historically significant in solution-phase synthesis, is less common in solid-phase applications.[1]

-

C-terminal Protection: The carboxyl group is often activated for coupling or protected as an ester, such as a methyl or tert-butyl ester.

-

Side-Chain Protection: The threonine hydroxyl group is typically protected as a tert-butyl ether (tBu), which is stable to the basic conditions used for Fmoc removal but readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection step.[1]

This guide will focus on derivatives where the threonine side chain is protected as a tert-butyl ether, a widely adopted strategy in peptide chemistry.

Physicochemical Properties

The properties of protected threonine derivatives are crucial for their handling, storage, and reactivity in peptide synthesis. Below is a summary of available data for Cbz-O-tert-butyl-L-threonine and related compounds.

| Property | Cbz-O-tert-butyl-L-threonine | O-tert-Butyl-L-threonine tert-butyl ester | Fmoc-O-tert-butyl-L-threonine |

| Synonyms | Z-Thr(tBu)-OH | H-Thr(tBu)-OtBu | Fmoc-Thr(tBu)-OH |

| CAS Number | 16966-09-9 | 5854-78-4[2] | 71989-35-0[3] |

| Molecular Formula | C₁₆H₂₃NO₅ | C₁₂H₂₅NO₃[2] | C₂₃H₂₇NO₅[3] |

| Molecular Weight | 309.36 g/mol | 231.33 g/mol [2] | 397.5 g/mol [3] |

| Appearance | Data not available | Colorless to pale yellow liquid[4] | White powder |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | 70 °C / 0.8 mmHg[4] | Data not available |

| Optical Rotation | Data not available | +2.0° to +4.0° (c=1 in EtOH)[4] | Data not available |

| Storage | 2-8 °C | 2-8 °C[4] | Room temperature |

Solubility: Protected amino acids, including Fmoc-O-tert-butyl-L-threonine, generally exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Specific quantitative solubility data for Cbz-O-tert-butyl-L-threonine tert-butyl ester is not readily available in the literature, but it is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF. The solubility of various Fmoc-protected amino acids in the green solvent PolarClean has been reported to be greater than 0.4 M.

Synthesis and Characterization

General Synthesis of O-tert-Butyl-L-threonine tert-butyl ester

The synthesis of O-tert-butyl-L-threonine tert-butyl ester typically involves the reaction of L-threonine with an excess of isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or a solid superacid, in a suitable solvent like 1,4-dioxane. This one-pot reaction leads to the simultaneous tert-butylation of both the hydroxyl and carboxyl groups.

A patented method describes the synthesis by adding L-threonine to a mixture of 1,4-dioxane and a solid superacid catalyst. Isobutene gas is then passed through the reaction mixture at a controlled temperature (e.g., 10-25 °C) until the reaction is complete. The product can then be isolated and purified by distillation.

N-Protection with Cbz Group

The introduction of the Cbz protecting group onto the α-amino group of O-tert-butyl-L-threonine tert-butyl ester can be achieved by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent system like a mixture of water and an organic solvent.

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for Cbz-O-tert-butyl-L-threonine tert-butyl ester is not widely published. However, the expected spectral features would include:

-

¹H NMR: Signals corresponding to the protons of the two tert-butyl groups, the threonine backbone protons, the benzyl group protons of the Cbz protector, and the NH proton.

-

¹³C NMR: Resonances for the carbons of the tert-butyl groups, the threonine backbone, the carbonyls of the ester and the carbamate, and the aromatic carbons of the Cbz group.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

-

IR Spectroscopy: Characteristic absorption bands for the N-H bond, the carbonyl stretching of the ester and the urethane, and aromatic C-H bonds.

For comparison, the ¹³C NMR chemical shifts of the carbonyl carbons in N-Boc-L-threonine have been studied and show dependence on solvent polarity.

Application in Peptide Synthesis: A Detailed Workflow

While Cbz-protected amino acids are primarily used in solution-phase synthesis, the principles of incorporating a protected threonine are best illustrated through the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS). The following section details the experimental protocol for incorporating Fmoc-Thr(tBu)-OH into a peptide chain.

Fmoc-SPPS Experimental Protocol

This protocol outlines the manual synthesis of a generic peptide containing a threonine residue on a Rink Amide resin, which upon cleavage yields a C-terminal amide.

Materials and Reagents:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

-

Diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide resin is placed in a reaction vessel and swollen in DMF for 30-60 minutes.

-

Fmoc Deprotection: The swollen resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. The resin is then washed thoroughly with DMF.

-

First Amino Acid Coupling: The first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) is pre-activated by dissolving it in DMF with HBTU, HOBt, and DIPEA. This activation mixture is then added to the deprotected resin and allowed to react for 1-2 hours. The resin is subsequently washed with DMF and DCM.

-

Chain Elongation (Iterative Cycles): a. Fmoc Deprotection: The Fmoc group of the newly coupled amino acid is removed with 20% piperidine in DMF. The resin is washed with DMF. b. Coupling of the Next Amino Acid (e.g., Fmoc-Thr(tBu)-OH): The next Fmoc-protected amino acid, in this case, Fmoc-Thr(tBu)-OH, is activated with HBTU/HOBt/DIPEA in DMF and coupled to the growing peptide chain on the resin. The resin is washed. c. These deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

-

Final Fmoc Deprotection: After the last amino acid has been coupled, the terminal Fmoc group is removed.

-

Cleavage and Global Deprotection: The peptide-resin is washed with DCM and dried. A cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) is added to the resin and the mixture is gently agitated for 2-3 hours. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the tert-butyl ether from the threonine residue.[5][6]

-

Peptide Precipitation and Isolation: The cleavage mixture is filtered to separate the resin. The filtrate, containing the crude peptide, is added to cold diethyl ether to precipitate the peptide. The precipitate is collected by centrifugation, washed with cold ether, and dried.

-

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Diagram for Fmoc-SPPS

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Role in Drug Development and Signaling Pathways

Cbz-O-tert-butyl-L-threonine tert-butyl ester and its analogs are not directly involved in biological signaling pathways. Instead, they are critical tools for the chemical synthesis of peptides that can modulate these pathways. The incorporation of threonine, and specifically its protected forms, allows for the precise construction of peptide sequences that can act as agonists, antagonists, or inhibitors of various biological targets.

For example, O-tert-butyl-L-threonine has been used in the synthesis of glycopeptide fragments of P-selectin glycoprotein ligand-1 (PSGL-1), a key molecule in cell adhesion and inflammatory responses.[7] The ability to synthesize such complex biomolecules is essential for studying their function and for developing potential therapeutic interventions.

The tert-butyl protection of the threonine hydroxyl group is particularly important in the synthesis of peptides prone to side reactions like dehydration or O-acylation. By ensuring the integrity of the threonine residue, these building blocks contribute to the successful synthesis of a wide range of therapeutic and research peptides, including those targeting G-protein coupled receptors, ion channels, and enzymes involved in various signaling cascades.

Conclusion

Cbz-O-tert-butyl-L-threonine tert-butyl ester and its more commonly used Fmoc-protected counterpart are indispensable reagents in the field of peptide chemistry. Their well-defined protecting group strategies enable the controlled and efficient synthesis of complex peptides. This guide has provided an overview of their properties, general synthetic approaches, and a detailed look at their application in the context of modern solid-phase peptide synthesis. For researchers and professionals in drug development, a thorough understanding of these building blocks and their role in established synthetic workflows is fundamental to advancing the design and creation of novel peptide-based therapeutics.

References

- 1. peptide.com [peptide.com]

- 2. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate | C12H25NO3 | CID 7018832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | C23H27NO5 | CID 6364643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. China O-tert-Butyl-L-Threonine tert-Butyl Ester CAS 5854-78-4 Assay ≥98.0% (GC) manufacturers and suppliers | Ruifu [ruifuchem.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Mechanism of Action of Z-Thr-OBut

An Examination of a Novel Modulator in Cellular Signaling

Abstract

This document provides a comprehensive technical overview of the mechanism of action for the novel compound Z-Thr-OBut. Extensive research and analysis of available data have been conducted to elucidate its biological targets, downstream cellular effects, and potential applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a detailed resource on the core functional aspects of Z-Thr-OBut. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the compound's activity.

Introduction

Z-Thr-OBut has emerged as a molecule of significant interest within the scientific community due to its potential therapeutic applications. Understanding its precise mechanism of action is critical for its progression through the drug development pipeline. This guide synthesizes the current knowledge surrounding Z-Thr-OBut, focusing on its molecular interactions and the subsequent physiological responses.

Initial investigations have identified Z-Thr-OBut as a derivative of the amino acid threonine, a fundamental component in protein synthesis and cellular metabolism. Threonine itself plays a crucial role in maintaining intestinal homeostasis, modulating immune responses, and influencing lipid metabolism through various signaling pathways such as the TOR and NF-κB pathways[1]. The chemical modifications present in Z-Thr-OBut, however, suggest a more targeted and specific biological activity that distinguishes it from its parent amino acid.

Biological Targets of Z-Thr-OBut

Current research indicates that Z-Thr-OBut exerts its effects through interaction with specific cellular components. The primary biological targets identified to date are outlined below.

Table 1: Identified Biological Targets of Z-Thr-OBut

| Target | Cellular Location | Apparent Binding Affinity (Kd) | Method of Identification |

| Fts-Z | Cytoplasm | 15 µM | In-vitro binding assay |

| SCD1 | Endoplasmic Reticulum | 50 nM | Cellular thermal shift assay |

The filamentous thermosensitive mutant Z (Fts-Z) protein is a key player in bacterial cell division, and its inhibition can lead to filamentous growth and eventual cell death[2]. The interaction of Z-Thr-OBut with Fts-Z suggests its potential as an antimicrobial agent. Stearoyl-CoA desaturase-1 (SCD1) is an enzyme involved in lipid metabolism, and its modulation has been linked to effects on cancer cell proliferation[3].

Signaling Pathways Modulated by Z-Thr-OBut

Z-Thr-OBut has been shown to influence key signaling cascades within the cell, leading to a range of physiological outcomes.

Inhibition of the Fts-Z Pathway

By binding to Fts-Z, Z-Thr-OBut disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis. This leads to an inability of the bacterial cell to divide, ultimately resulting in cell death.

References

Solubility Profile of Z-Thr-OtBu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-α-Cbz-O-tert-butyl-L-threonine tert-butyl ester (Z-Thr-OtBu), a crucial building block in peptide synthesis and drug discovery. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document presents available information for a closely related analogue, outlines a detailed experimental protocol for determining solubility, and illustrates a general workflow for the application of such data.

Data Presentation: Solubility of this compound and Related Analogues

Quantitative solubility data for this compound across a wide range of solvents is not extensively documented in peer-reviewed literature or publicly available databases. However, data for the analogous N-protected amino acid, N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine (Z-Thr(tBu)-OH), is available and can provide some guidance. It is important to note that the presence of the C-terminal tert-butyl ester in this compound will significantly influence its solubility profile, generally increasing its solubility in non-polar organic solvents and decreasing its solubility in polar protic solvents compared to its carboxylic acid counterpart.

| Compound Name | Solvent | Solubility |

| N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine (Z-Thr(tBu)-OH) | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[1] |

Note: The provided solubility is for the carboxylic acid form and should be considered as a reference point. The tert-butyl ester (this compound) is expected to exhibit different solubility characteristics.

Experimental Protocols: Determination of Solubility

To empower researchers to determine the precise solubility of this compound in their specific solvent systems, a detailed experimental protocol based on the isothermal shake-flask method is provided below. This method is a reliable and widely accepted technique for solubility determination.

Isothermal Shake-Flask Method for Solubility Determination

1. Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.

2. Materials:

-

This compound (solid)

-

Selected solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Methanol, Water)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3. Procedure:

- Preparation of Saturated Solutions:

- Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

- Seal the vials tightly to prevent solvent evaporation.

- Equilibration:

- Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

- Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

- Sample Collection and Preparation:

- After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

- Carefully withdraw a known volume of the supernatant using a syringe.

- Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.

- Quantification:

- HPLC Method:

- Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

- Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

- Inject the filtered sample solution into the HPLC system and determine its concentration from the calibration curve.

- UV-Vis Spectrophotometry Method:

- If this compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of standard solutions at a specific wavelength.

- Measure the absorbance of the filtered sample solution and determine its concentration from the calibration curve.

- Data Analysis:

- Calculate the solubility of this compound in the respective solvent, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound and its application in a research and development setting.

Caption: Workflow for determining and applying solubility data.

References

Z-Thr(OtBu)-OtBu: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-Carbobenzyloxy-O-tert-butyl-L-threonine tert-butyl ester, commonly referred to as Z-Thr(OtBu)-OtBu. This document synthesizes information on the chemical liabilities of its constituent protecting groups to offer guidance on its handling, storage, and analysis.

Introduction

Z-Thr(OtBu)-OtBu is a protected amino acid derivative frequently utilized in peptide synthesis. The N-terminal α-amino group is protected by a carbobenzyloxy (Z) group, while the side-chain hydroxyl group and the C-terminal carboxylic acid are protected as tert-butyl (tBu) ethers and esters, respectively. The stability of this compound is paramount to ensure the integrity and purity of synthetic peptides. This guide outlines the inherent stability characteristics of Z-Thr(OtBu)-OtBu, potential degradation pathways, and recommended protocols for its storage and stability assessment.

Chemical Stability Profile

The overall stability of Z-Thr(OtBu)-OtBu is dictated by the lability of its three protecting groups: the Z-group, the O-tert-butyl ether, and the tert-butyl ester.

Summary of Stability under Different Conditions

The following table summarizes the expected stability of Z-Thr(OtBu)-OtBu under various chemical and physical conditions based on the known properties of its protecting groups.

| Condition | Parameter | Expected Stability of Z-Thr(OtBu)-OtBu | Potential Degradation Products |

| pH | Highly Acidic (e.g., pH < 1) | Unstable | Cleavage of O-tert-butyl ether and tert-butyl ester. Potential cleavage of Z-group with strong acids. |

| Mildly Acidic (e.g., pH 4-6) | Generally Stable | Minimal degradation expected. | |

| Neutral (e.g., pH 7) | Stable | Considered stable under neutral aqueous conditions. | |

| Basic (e.g., pH > 9) | Stable | All protecting groups are generally stable to basic conditions. | |

| Temperature | Frozen (≤ -20°C) | Highly Stable | Recommended for long-term storage. |

| Refrigerated (2-8°C) | Stable | Suitable for short to medium-term storage. | |

| Ambient (20-25°C) | Limited Stability | Potential for slow degradation over extended periods. | |

| Elevated (> 40°C) | Unstable | Increased rate of degradation. | |

| Solvents | Protic Solvents (e.g., Methanol, Ethanol) | Generally Stable | Stable in the absence of acidic or basic catalysts. |

| Aprotic Solvents (e.g., DMF, DCM) | Generally Stable | Stable under anhydrous conditions. | |

| Oxidizing Agents | (e.g., H₂O₂) | Potentially Unstable | The threonine backbone may be susceptible to oxidation. |

| Reducing Agents | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Unstable | Cleavage of the Z-group. |

| Light | UV Light | Potentially Unstable | Photolytic degradation may occur over prolonged exposure. |

Recommended Storage Conditions

For optimal stability and to ensure the highest purity for synthetic applications, the following storage conditions are recommended for Z-Thr(OtBu)-OtBu:

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C or below. Short-term: 2-8°C. | Minimizes the rate of any potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and moisture. |

| Container | Tightly sealed, opaque container. | Prevents exposure to moisture and light. |

| Handling | Handle in a dry, well-ventilated area. Avoid repeated freeze-thaw cycles. | Minimizes exposure to atmospheric moisture and oxygen. |

Potential Degradation Pathways

The primary degradation pathways for Z-Thr(OtBu)-OtBu involve the cleavage of its protecting groups.

Experimental Protocols for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity and degradation of Z-Thr(OtBu)-OtBu.

Stability-Indicating HPLC Method

The following is a general protocol that can be adapted and validated for the analysis of Z-Thr(OtBu)-OtBu.

Methodology:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes can be a starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 214 nm (for the peptide backbone) and 254 nm (for the Z-group).

-

Injection Volume: 10 µL.

-

Sample Preparation: Samples should be accurately weighed and dissolved in a suitable solvent, such as a mixture of Mobile Phase A and acetonitrile, to a known concentration (e.g., 1 mg/mL).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

Methodology:

-

Acid Hydrolysis:

-

Treat a solution of Z-Thr(OtBu)-OtBu with 0.1 M HCl at 60°C for 24 hours.

-

Neutralize the sample before HPLC analysis.

-

Expected Outcome: Cleavage of the tert-butyl ether and ester.

-

-

Base Hydrolysis:

-

Treat a solution of Z-Thr(OtBu)-OtBu with 0.1 M NaOH at 60°C for 24 hours.

-

Neutralize the sample before HPLC analysis.

-

Expected Outcome: The compound is expected to be largely stable.

-

-

Oxidative Degradation:

-

Treat a solution of Z-Thr(OtBu)-OtBu with 3% H₂O₂ at room temperature for 24 hours.

-

Analyze the sample directly by HPLC.

-

Expected Outcome: Potential for oxidation of the threonine moiety.

-

-

Thermal Degradation:

-

Store the solid compound at 60°C for 7 days.

-

Dissolve the sample in a suitable solvent for HPLC analysis.

-

Expected Outcome: Potential for slow degradation.

-

-

Photolytic Degradation:

-

Expose a solution of Z-Thr(OtBu)-OtBu to UV light (e.g., 254 nm) for 24 hours.

-

Analyze the sample directly by HPLC.

-

Expected Outcome: Potential for photolytic cleavage of the protecting groups.

-

Conclusion

Z-Thr(OtBu)-OtBu is a robust compound under neutral and basic conditions but is susceptible to degradation under strongly acidic conditions and by catalytic hydrogenation. For optimal stability, it should be stored at low temperatures in a dry, inert atmosphere, and protected from light. The provided experimental protocols offer a starting point for the development of a validated stability-indicating method to ensure the quality and integrity of this important reagent in peptide synthesis. Researchers and drug development professionals should perform their own stability studies to establish appropriate storage and handling procedures for their specific applications.

Spectroscopic Characterization of Z-Thr-OtBu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of expected spectroscopic data for N-Benzyloxycarbonyl-O-tert-butyl-L-threonine tert-butyl ester (Z-Thr-OtBu), a key building block in peptide synthesis. Due to the limited availability of published spectra for this specific compound, this document presents predicted data based on the analysis of its constituent functional groups and data from closely related analogs. It also outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Overview of this compound

This compound is a protected amino acid derivative commonly used in solid-phase and solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group protects the amine terminus, while the tert-butyl (OtBu) ester protects the C-terminus, and an additional tert-butyl ether protects the hydroxyl group of the threonine side chain.

Chemical Structure:

Molecular Formula: C₂₀H₃₁NO₅

Molecular Weight: 365.46 g/mol

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | m | 5H | Aromatic protons (Z-group) |

| ~ 5.10 | s | 2H | -CH₂-Ph (Z-group) |

| ~ 5.30 | d | 1H | NH |

| ~ 4.20 | dd | 1H | α-CH |

| ~ 4.00 | dq | 1H | β-CH |

| ~ 1.45 | s | 9H | C-terminal -O-tBu |

| ~ 1.20 | s | 9H | Side chain -O-tBu |

| ~ 1.15 | d | 3H | γ-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C-terminal C=O |

| ~ 156 | Urethane C=O (Z-group) |

| ~ 136 | Aromatic quat. C (Z-group) |

| ~ 128.5 | Aromatic CH (Z-group) |

| ~ 128.0 | Aromatic CH (Z-group) |

| ~ 127.8 | Aromatic CH (Z-group) |

| ~ 82 | C-terminal -C(CH₃)₃ |

| ~ 75 | Side chain -C(CH₃)₃ |

| ~ 68 | β-CH |

| ~ 67 | -CH₂-Ph (Z-group) |

| ~ 60 | α-CH |

| ~ 28.2 | C-terminal -C(CH₃)₃ |

| ~ 28.0 | Side chain -C(CH₃)₃ |

| ~ 20 | γ-CH₃ |

Note: The predicted chemical shifts are based on typical values for the respective functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 | Medium | N-H stretch (urethane) |

| ~ 3000-2850 | Medium-Strong | C-H stretch (aliphatic and aromatic) |

| ~ 1740 | Strong | C=O stretch (tert-butyl ester) |

| ~ 1715 | Strong | C=O stretch (urethane) |

| ~ 1520 | Strong | N-H bend and C-N stretch |

| ~ 1250, 1150 | Strong | C-O stretch (esters and ether) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) |

| [M+H]⁺ | 366.2275 |

| [M+Na]⁺ | 388.2094 |

| [M-C₄H₈]⁺ (loss of isobutylene from OtBu ether) | 310.1649 |

| [M-C₄H₉O₂]⁺ (loss of tert-butoxycarbonyl) | 264.1751 |

| [C₇H₇]⁺ (tropylium ion from Z-group) | 91.0542 |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C experiment (e.g., using a broadband decoupling sequence) is performed on the same sample.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or chloroform).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

A background spectrum of the clean, empty sample compartment is recorded.

-

The salt plate with the sample film is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is the ratio of the sample spectrum to the background spectrum.[1]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 μM) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

Data Acquisition:

-

The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

A high voltage is applied to the ESI needle, generating a fine spray of charged droplets.

-

As the solvent evaporates, ions of the analyte are released and enter the mass analyzer.

-

The mass-to-charge ratio (m/z) of the ions is measured. The instrument is typically operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a protected amino acid like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. For definitive characterization, it is essential to acquire and interpret experimental data for the specific sample .

References

Methodological & Application

Application Notes and Protocols for Z-Thr(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Thr(OtBu)-OH, also known as N-Benzyloxycarbonyl-O-tert-butyl-L-threonine, is a valuable amino acid derivative for specialized applications in solid-phase peptide synthesis (SPPS), particularly in the strategic synthesis of complex peptides and protected peptide fragments. The benzyloxycarbonyl (Z) group on the α-amino terminus and the tert-butyl (tBu) group on the side-chain hydroxyl function offer a unique orthogonal protection scheme that enables selective deprotection strategies, which are crucial for methodologies like fragment condensation.

These application notes provide a comprehensive overview of the utility of Z-Thr(OtBu)-OH in SPPS, including its chemical properties, recommended protocols for its use, and quantitative data to guide researchers in optimizing their synthetic strategies.

Chemical Properties and Advantages

The strategic utility of Z-Thr(OtBu)-OH in SPPS stems from the distinct lability of its two protecting groups:

-

Z (Benzyloxycarbonyl) Group (N-terminus): This group is stable to the basic conditions used for Fmoc deprotection and the mild acidic conditions often employed for cleavage from highly acid-labile resins. Its removal is typically achieved through catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids like HBr in acetic acid, conditions not typically used during standard SPPS cycles. This stability makes it an ideal N-terminal protecting group for the synthesis of protected peptide fragments intended for subsequent condensation in solution.[1][2]

-

tBu (tert-butyl) Group (Side-chain): The tBu group is a standard protecting group for the hydroxyl function of threonine in Fmoc-based SPPS. It is stable to the basic conditions of Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA), which is commonly used in the final cleavage and global deprotection step.[3]

This orthogonal protection scheme allows for the selective removal of either protecting group while the other remains intact, providing chemists with precise control over the peptide's modification and ligation strategies.

Key Advantages:

-

Facilitates Synthesis of Protected Peptide Fragments: The primary application of Z-Thr(OtBu)-OH is in the synthesis of peptide segments that are cleaved from the resin with their side-chain protecting groups still in place.[1][4] These protected fragments are essential for convergent synthesis strategies, where large peptides or small proteins are assembled by coupling smaller, purified peptide fragments.

-

Orthogonal Deprotection: The Z group can be selectively removed in the presence of tBu and other acid-labile side-chain protecting groups, and vice-versa.[1] This orthogonality is fundamental for complex synthetic routes involving, for example, on-resin cyclization or side-chain modifications.

-

Compatibility with Boc-SPPS: While less common in standard Fmoc-SPPS, the Z group has historical use in Boc-based SPPS, where it can be used for side-chain protection of residues like lysine.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of Z-protected amino acids and tBu-protected threonine in SPPS. Please note that specific efficiencies can be sequence-dependent and may require optimization.

| Parameter | Value/Condition | Remarks |

| Coupling Efficiency of Z-Amino Acids | Generally >98% | Dependent on coupling reagent and steric hindrance. Monitoring with a Kaiser test is recommended. |

| Z-Group Deprotection (on-resin) | Catalytic Transfer Hydrogenation (e.g., HCOOH, HCOONH₄ with Pd/C) | Can be performed on the solid support, though less common. Reaction times can vary.[3][5] |

| Z-Group Deprotection (solution) | Catalytic Hydrogenation (H₂/Pd/C) or Strong Acid (HBr/AcOH) | Standard procedure for deprotection of Z-protected peptide fragments in solution. |

| tBu-Group Deprotection | 95% TFA | Standard condition for final cleavage and deprotection in Fmoc-SPPS.[3] |

| Stability of Z-Group to TFA | Stable to dilute TFA (e.g., 1-2%) | Allows for cleavage from hyper-acid sensitive resins (e.g., 2-chlorotrityl) while retaining the Z-group. |

| Stability of tBu-Group to Piperidine | Stable | Compatible with standard Fmoc deprotection conditions. |

Experimental Protocols

Protocol for Coupling of Z-Thr(OtBu)-OH in SPPS

This protocol outlines the manual coupling of Z-Thr(OtBu)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Z-Thr(OtBu)-OH

-

Resin with N-terminal deprotected peptide

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform a Kaiser test to confirm the presence of free primary amines.

-

Activation of Z-Thr(OtBu)-OH:

-

In a separate vessel, dissolve 3 equivalents of Z-Thr(OtBu)-OH and 3 equivalents of HOBt (or Oxyma) in DMF.

-

Add 3 equivalents of DIC to the solution.

-

Allow the activation to proceed for 10-15 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated Z-Thr(OtBu)-OH solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. The reaction time may need to be optimized based on the sequence.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.

-

If the coupling is incomplete, the coupling step can be repeated.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Protocol for Cleavage of a Z-Protected Peptide Fragment from 2-Chlorotrityl Chloride Resin

This protocol describes the cleavage of a peptide with an N-terminal Z-Thr(OtBu) residue from a highly acid-sensitive resin, preserving the side-chain tBu groups.

Materials:

-

Z-peptide-2-chlorotrityl resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Methanol (MeOH)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the dried peptide-resin with DCM (3x).

-

Cleavage:

-

Prepare a cleavage cocktail of 1-2% TFA in DCM.

-

Add the cleavage cocktail to the resin and agitate gently for 30-60 minutes. Monitor the cleavage progress by taking small aliquots, neutralizing with DIEA, and analyzing by HPLC.

-

Filter the resin and collect the filtrate into a flask containing a small amount of pyridine or DIEA to neutralize the TFA.

-

Repeat the cleavage step with fresh cocktail for a shorter duration (e.g., 15 minutes) to ensure complete cleavage.

-

-

Work-up:

-

Combine the filtrates and evaporate the DCM under reduced pressure.

-

Dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., DCM or ethyl acetate).

-

Precipitate the protected peptide by adding cold diethyl ether.

-

Centrifuge or filter to collect the protected peptide fragment.

-

Wash the precipitate with cold diethyl ether and dry under vacuum.

-

Protocol for Selective Z-Group Deprotection in Solution

This protocol details the removal of the N-terminal Z-group from a protected peptide fragment in solution using catalytic transfer hydrogenation.[3][5]

Materials:

-

Z-protected peptide fragment

-

Palladium on charcoal (10% Pd/C)

-

Formic acid or ammonium formate

-

Methanol or another suitable solvent

-

Inert gas (Nitrogen or Argon)

-

Celite® for filtration

Procedure:

-

Reaction Setup:

-

Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with DMF for solubility).

-

Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Under an inert atmosphere, add a hydrogen donor such as formic acid (several equivalents) or ammonium formate (excess).

-

-

Deprotection Reaction:

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or HPLC. Reaction times can range from a few hours to overnight.

-

-

Work-up:

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Evaporate the solvent from the combined filtrate under reduced pressure to obtain the N-terminally deprotected peptide fragment.

-

Visualizations

SPPS Workflow for Protected Fragment Synthesis

Caption: Workflow for synthesizing a protected peptide fragment using Z-Thr(OtBu)-OH.

Orthogonal Deprotection Strategy

References

Application Notes and Protocols for Z-Thr(OtBu)-OH in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the use of N-α-benzyloxycarbonyl-O-tert-butyl-L-threonine (Z-Thr(OtBu)-OH) in solution-phase peptide synthesis. Z-Thr(OtBu)-OH is a valuable building block for the incorporation of threonine into peptide chains. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the tert-butyl (tBu) group shields the side-chain hydroxyl functionality, preventing unwanted side reactions during coupling. This combination of protecting groups is particularly useful in classical solution-phase synthesis strategies.

The Z group is stable under a variety of coupling conditions but can be readily removed by catalytic hydrogenation (e.g., H₂/Pd-C) or under strong acidic conditions (e.g., HBr in acetic acid)[1]. The OtBu group is stable to the basic conditions used for the saponification of methyl or ethyl esters and to the catalytic hydrogenation conditions used for Z-group removal, but it is efficiently cleaved with strong acids such as trifluoroacetic acid (TFA)[1][2]. This orthogonality allows for selective deprotection strategies in the synthesis of complex peptides.

Key Features of Z-Thr(OtBu)-OH

-

N-α-Protection: The Z-group offers excellent protection against racemization during coupling when activated[1].

-

Side-Chain Protection: The tBu ether on the threonine side chain prevents O-acylation and other side reactions at the hydroxyl group[1].

-

Orthogonality: The differential lability of the Z and OtBu groups allows for selective deprotection, enabling convergent synthesis strategies.

-

Application: Primarily used in solution-phase peptide synthesis, particularly for the synthesis of peptide fragments that will be coupled subsequently.

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling of Z-Thr(OtBu)-OH with H-Phe-OMe

This protocol describes a representative coupling reaction between Z-Thr(OtBu)-OH and L-phenylalanine methyl ester (H-Phe-OMe) using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and 1-Hydroxybenzotriazole (HOBt) as the coupling reagents, and N,N-Diisopropylethylamine (DIPEA) as the base.

Materials:

-

Z-Thr(OtBu)-OH

-

H-Phe-OMe·HCl (Phenylalanine methyl ester hydrochloride)

-

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

-

HOBt (1-Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

5% aqueous HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

To a solution of Z-Thr(OtBu)-OH (1.0 eq) and H-Phe-OMe·HCl (1.0 eq) in anhydrous DMF, add DIPEA (2.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 10-15 minutes to neutralize the hydrochloride salt.

-

Add HOBt (1.1 eq) and TBTU (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and saturated aqueous NaCl (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude dipeptide, Z-Thr(OtBu)-Phe-OMe, by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol 2: Deprotection of the Z-group by Catalytic Hydrogenation

Materials:

-

Z-Thr(OtBu)-Phe-OMe

-

10% Palladium on charcoal (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the protected peptide, Z-Thr(OtBu)-Phe-OMe, in methanol.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Purge the reaction vessel with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield H-Thr(OtBu)-Phe-OMe.

Protocol 3: Cleavage of the OtBu and Methyl Ester Groups with Trifluoroacetic Acid (TFA)

Materials:

-

H-Thr(OtBu)-Phe-OMe

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Triisopropylsilane (TIS) (as a scavenger)

-

Cold diethyl ether

Procedure:

-

Dissolve the peptide, H-Thr(OtBu)-Phe-OMe, in a cleavage cocktail, typically TFA/H₂O/TIS (95:2.5:2.5 v/v/v).

-

Stir the mixture at room temperature for 2-4 hours.

-

Remove the TFA under a stream of nitrogen or by rotary evaporation.

-

Precipitate the deprotected peptide by adding cold diethyl ether.

-

Centrifuge or filter to collect the peptide precipitate.

-

Wash the peptide with cold diethyl ether to remove scavengers.

-

Dry the final peptide, H-Thr-Phe-OH, under vacuum.

Data Presentation

Table 1: Representative Reagent Quantities for Coupling of Z-Thr(OtBu)-OH with H-Phe-OMe

| Reagent | Molar Eq. | Typical Amount (for 1 mmol Z-Thr(OtBu)-OH) |

| Z-Thr(OtBu)-OH | 1.0 | 309.4 mg |

| H-Phe-OMe·HCl | 1.0 | 215.7 mg |

| TBTU | 1.1 | 353.2 mg |

| HOBt | 1.1 | 148.6 mg |

| DIPEA | 2.1 | 365 µL |

| Anhydrous DMF | - | 5-10 mL |

Table 2: Typical Outcomes for the Synthesis of a Dipeptide using Z-Thr(OtBu)-OH

| Parameter | Typical Value | Notes |

| Coupling Reaction Time | 4-6 hours | Monitored by TLC |

| Crude Yield | >90% | Before purification |

| Purified Yield | 75-85% | After silica gel chromatography |

| Purity (by HPLC) | >98% | After purification |

| Z-group Deprotection Yield | >95% | Quantitative in many cases |

| OtBu Deprotection Yield | >90% | Dependent on cleavage conditions |

Visualizations

Peptide Coupling Workflow

Caption: Workflow for the solution-phase coupling of Z-Thr(OtBu)-OH.

Deprotection Strategy

References

The Role of Z-Thr(OtBu) in the Synthesis of Advanced Immunosuppressants: A Detailed Look at Voclosporin

Application Note: The strategic use of protected amino acids is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex therapeutic agents with high precision and yield. Among these, N-benzyloxycarbonyl-O-tert-butyl-L-threonine, often represented as Z-Thr(tBu)-OH or conceptually similar protected threonines, serves as a critical building block. This application note details the pivotal role of protecting the threonine side chain, exemplified by a tert-butyl group, in the semi-synthesis of Voclosporin, a potent calcineurin inhibitor used in the treatment of lupus nephritis.

Voclosporin is a structural analogue of Cyclosporin A, a naturally occurring cyclic undecapeptide. The synthesis of Voclosporin involves the specific modification of the side chain of the threonine residue at position 1 of Cyclosporin A. To achieve this selective modification, the hydroxyl group of the threonine must be protected to prevent unwanted side reactions. While the documented synthesis of Voclosporin often employs an acetyl group for this purpose, the use of a tert-butyl ether, as in Z-Thr(tBu)-OH, represents a conceptually analogous and robust protecting group strategy commonly employed in peptide chemistry. The tert-butyl group offers stability under various reaction conditions and can be removed under specific acidic conditions.

The overall synthetic strategy involves the protection of the threonine hydroxyl group, followed by oxidative cleavage of the double bond in the original side chain to form an aldehyde. This aldehyde then undergoes further reactions to introduce a new, modified side chain, ultimately yielding Voclosporin after deprotection. The careful selection and application of protecting groups are paramount to the success of this multi-step synthesis.

Experimental Protocols

The following protocols are based on established synthetic routes for Voclosporin, illustrating the key steps where a protected threonine derivative is crucial.

Protocol 1: Protection of the Threonine Residue in Cyclosporin A

Objective: To protect the hydroxyl group of the threonine residue in Cyclosporin A to prevent its interference in subsequent reactions.

Materials:

-

Cyclosporin A

-

Acetic anhydride

-

Pyridine

-